molecular formula C6H12N2O B14777140 5-Amino-5-methyl-piperidin-2-one

5-Amino-5-methyl-piperidin-2-one

Cat. No.: B14777140
M. Wt: 128.17 g/mol
InChI Key: MSSSOHXIILQIPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-methyl-piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-5-methyl-piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemistry: 5-Amino-5-methyl-piperidin-2-one is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new synthetic methods and catalysts .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives have shown potential as enzyme inhibitors and modulators .

Medicine: The compound and its derivatives are explored for their pharmacological properties. They have been investigated for their potential as anticancer, antiviral, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-amino-5-methylpiperidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(7)3-2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9)

InChI Key

MSSSOHXIILQIPC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1)N

Origin of Product

United States

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